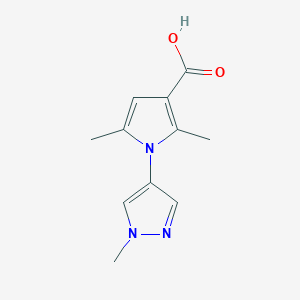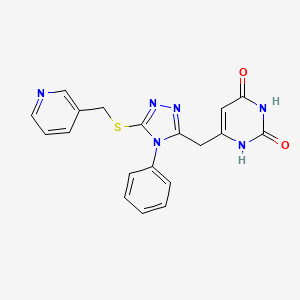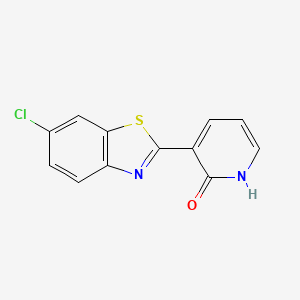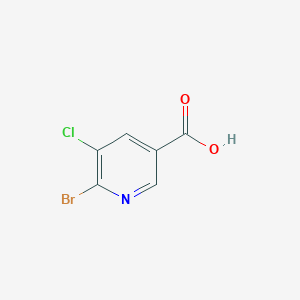![molecular formula C22H22N2O5 B2787635 methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate CAS No. 208665-33-2](/img/structure/B2787635.png)
methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate is a synthetic compound known for its potential applications in various scientific research fields, including chemistry, biology, and medicine. This compound exhibits unique chemical properties that make it a subject of interest for researchers aiming to develop new therapeutic agents and study intricate biochemical processes.
Preparation Methods
The synthesis of methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate involves multiple synthetic routes and reaction conditions.
- Synthetic Routes:
The synthesis typically begins with the condensation of benzyl chloroformate with L-phenylalanine methyl ester hydrochloride in the presence of a base like triethylamine. This step yields the benzyloxycarbonyl-protected amino acid.
The resulting intermediate is then subjected to cyclization with 2-amino-2-methyl-1-propanol under dehydrating conditions to form the oxazole ring.
Finally, the oxazole derivative is esterified with methyl chloroformate in the presence of a base to produce the target compound.
- Industrial Production Methods:
Industrial production of this compound might employ automated synthesis and purification techniques to ensure high yield and purity.
Techniques like chromatography and crystallization are used to isolate and purify the final product.
Chemical Reactions Analysis
Methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions:
- Oxidation:
The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Oxidation leads to the formation of carboxylic acids or other oxidized derivatives.
- Reduction:
Reduction can be achieved with agents such as lithium aluminum hydride or sodium borohydride.
Reduction typically results in alcohol derivatives.
- Substitution:
Nucleophilic substitution reactions can occur at the ester or oxazole moiety.
Common reagents include halides and nucleophiles like amines or thiols, producing substituted derivatives with diverse functionalities.
Scientific Research Applications
- Chemistry:
This compound serves as an intermediate for the synthesis of more complex molecules and heterocycles.
Researchers employ it to study reaction mechanisms and develop new synthetic methodologies.
- Biology:
It is used in biochemical studies to explore enzyme-substrate interactions and protein-ligand binding.
Fluorescently labeled derivatives help visualize biological processes at the molecular level.
- Medicine:
The compound holds potential as a precursor for developing new pharmaceuticals.
It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
- Industry:
Its applications extend to materials science and the synthesis of polymers with unique properties.
It also finds use in the development of specialty chemicals for various industrial processes.
Mechanism of Action
The mechanism by which methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate exerts its effects involves several molecular targets and pathways:
- Molecular Targets:
It interacts with specific enzymes, potentially acting as an inhibitor or activator.
The oxazole ring and benzyloxycarbonyl group contribute to its binding affinity with biological macromolecules.
- Pathways Involved:
The compound may modulate signaling pathways associated with cell growth and apoptosis.
It influences biochemical cascades related to inflammation and microbial resistance.
Comparison with Similar Compounds
Compared to other compounds in its class, methyl 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate offers unique properties:
- Uniqueness:
The combination of the oxazole ring and benzyloxycarbonyl group enhances its stability and reactivity.
Its structural features provide opportunities for diverse functional modifications.
- Similar Compounds:
Similar compounds include methyl 2-[(1S)-1-{[(methyloxycarbonyl)amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate and ethyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylate.
These analogs share structural similarities but differ in their functional groups, leading to distinct chemical and biological properties.
Overall, this compound represents a versatile compound with multifaceted applications in science and industry. Its unique structural features and reactivity profile continue to inspire innovative research and development efforts.
Properties
IUPAC Name |
methyl 5-methyl-2-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-15-19(21(25)27-2)24-20(29-15)18(13-16-9-5-3-6-10-16)23-22(26)28-14-17-11-7-4-8-12-17/h3-12,18H,13-14H2,1-2H3,(H,23,26)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJQNVOHOCZTJI-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2787552.png)
![5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2787554.png)

![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2787558.png)


![6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2787564.png)
![tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate](/img/structure/B2787565.png)
![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanamine hydrochloride](/img/structure/B2787566.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2787567.png)

![4-(diethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2787571.png)

![2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2787575.png)
